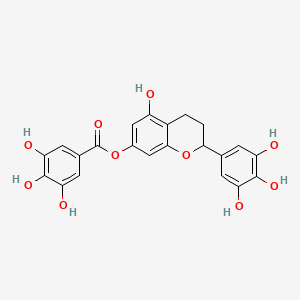

7-O-Galloyltricetiflavan

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H18O10 |

|---|---|

Molecular Weight |

442.4 g/mol |

IUPAC Name |

[5-hydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-7-yl] 3,4,5-trihydroxybenzoate |

InChI |

InChI=1S/C22H18O10/c23-13-7-11(31-22(30)10-5-16(26)21(29)17(27)6-10)8-19-12(13)1-2-18(32-19)9-3-14(24)20(28)15(25)4-9/h3-8,18,23-29H,1-2H2 |

InChI Key |

XQLJWQWRTLHKGO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C=C(C=C2OC1C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)O |

Origin of Product |

United States |

Occurrence and Natural Bioproduction

Identification of Natural Sources

The primary and most well-documented natural source of 7-O-Galloyltricetiflavan is the plant species Archidendron clypearia, also known by its synonym Pithecellobium clypearia. nih.govnih.govnih.gov This much-branched, medium-sized tree belongs to the Fabaceae family and is found in regions of China, Southeast Asia, and the Indian subcontinent. mdpi.comstuartxchange.orgplantaedb.com

Research has consistently isolated this compound from the leaves and twigs of this plant. nih.govnih.govmdpi.com Studies involving methanolic extracts of the leaves have successfully identified and characterized this compound. nih.govebi.ac.uk For instance, a study on Vietnamese medicinal plants identified (-)-7-O-galloyltricetiflavan from A. clypearia as a potent inhibitor of xanthine (B1682287) oxidase. nih.gov Further phytochemical investigations of the leaves and twigs have repeatedly confirmed the presence of this compound alongside other flavonoids and phenolic compounds. mdpi.comstuartxchange.orgresearchgate.netresearchgate.net

The repeated isolation from A. clypearia across different studies solidifies its status as a principal natural source of this compound. The plant itself has a history of use in traditional medicine for various ailments. mdpi.comresearchgate.net

| Plant Species | Synonym | Family | Plant Part(s) | Reference |

|---|---|---|---|---|

| Archidendron clypearia | Pithecellobium clypearia | Fabaceae | Leaves, Twigs | nih.govnih.govnih.govmdpi.comstuartxchange.orgnih.govresearchgate.netresearchgate.net |

While Archidendron clypearia is the primary source, another plant species, Dracaena cochinchinensis, has been reported to contain related compounds. Specifically, 7,4'-dihydroxyflavan, a structural analogue, has been isolated from its resin. However, direct isolation of this compound from Dracaena cochinchinensis is not as extensively documented as from A. clypearia. It is worth noting that a related compound, 7,4'-di-O-galloyltricetiflavan, has also been found in Archidendron clypearia. ebi.ac.uk

Hypothesized Biosynthetic Pathways

The biosynthesis of this compound is intrinsically linked to the broader pathways of flavonoid and gallotannin metabolism in plants. While the specific enzymatic steps for this exact molecule are not fully elucidated, the general pathway can be inferred from established knowledge of plant secondary metabolism.

The formation of this compound involves the convergence of two major biosynthetic routes: the flavonoid pathway and the shikimate pathway, the latter being the source of gallic acid.

Flavonoid Backbone Synthesis: Flavonoids are synthesized via the phenylpropanoid pathway. nih.govwikipedia.org This pathway begins with the amino acid phenylalanine, which is converted to 4-coumaroyl-CoA. wikipedia.orgfrontiersin.org Chalcone (B49325) synthase, a key enzyme, then catalyzes the condensation of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone scaffold. wikipedia.org Through a series of enzymatic modifications including isomerization, reduction, and hydroxylation, this chalcone is transformed into the basic flavan (B184786) structure (3',4',5',5,7-pentahydroxyflavan) that forms the core of this compound. nih.govwikipedia.org This core structure is a flavan, specifically a tricetiflavan, which is a type of flavan-3-ol.

Gallic Acid Moiety Synthesis: The galloyl group is derived from gallic acid. Gallic acid biosynthesis primarily occurs through the shikimate pathway. researchgate.netmdpi.com One proposed route involves the dehydrogenation of 3-dehydroshikimate, an intermediate of the shikimate pathway. researchgate.net

Final Esterification Step: The final step in the biosynthesis of this compound is the esterification of the 7-hydroxy group of the tricetiflavan backbone with gallic acid. This reaction is catalyzed by a specific galloyltransferase enzyme. researchgate.net This enzymatic step attaches the galloyl moiety to the flavan core, yielding the final compound.

Extraction Protocols from Biological Matrices

The initial step in obtaining this compound involves its extraction from plant material. This process is governed by the physicochemical properties of the target compound and the matrix from which it is being extracted.

The choice of solvent is a critical parameter in the extraction of flavonoids like this compound. The principle of "like dissolves like" dictates that the polarity of the solvent should be closely matched to the polarity of the target compound to maximize extraction yield. mdpi.com this compound, with its multiple hydroxyl groups and the galloyl moiety, is a polar molecule. Therefore, polar solvents are most effective for its extraction.

Commonly used solvents for flavonoid extraction include water, ethanol, methanol (B129727), and acetone (B3395972). nih.gov Ethanol is often preferred as it is considered a green solvent with low toxicity. frontiersin.org Studies have shown that using aqueous mixtures of organic solvents, such as ethanol-water or acetone-water, can enhance extraction efficiency compared to using the pure organic solvent alone. mdpi.comfrontiersin.org For instance, the original isolation of this compound was achieved from a methanolic extract of Pithecellobium clypearia leaves. frontiersin.orgrsc.org The optimization of solvent-to-solid ratio is also crucial; a higher ratio generally increases the extraction yield, but an excessively high ratio can lead to unnecessary solvent waste and longer concentration times. nih.gov

Table 1: Polarity and Properties of Solvents for Flavonoid Extraction

| Solvent | Polarity Index (P') | Boiling Point (°C) | General Application Notes |

|---|---|---|---|

| Water | 10.2 | 100 | Highly polar, often used in combination with organic solvents to extract polar glycosides. |

| Methanol | 5.1 | 64.7 | Effective for a wide range of polar flavonoids. Used in the initial isolation of this compound. frontiersin.orgrsc.org |

| Ethanol | 4.3 | 78.3 | A "green" solvent, widely used for extracting polyphenols for food and pharmaceutical applications. mdpi.comfrontiersin.org |

| Acetone | 4.3 | 56.2 | Good solvent power for flavonoids, often used in aqueous mixtures. ugm.ac.id |

| n-Hexane | 0.1 | 68.7 | Nonpolar, primarily used for defatting plant material before the main extraction of polar compounds. |

This table summarizes the properties of common solvents used in the extraction of flavonoids. The polarity index (P') is a measure of a solvent's relative polarity. foodandnutritionjournal.org

Several techniques can be employed to extract flavonoids from plant tissues, ranging from traditional to modern methods. mdpi.com

Maceration is a conventional method involving soaking the plant material in a selected solvent for an extended period (e.g., several days) at room temperature. nih.gov The process is simple but can be time-consuming and may result in lower extraction efficiency compared to modern techniques. nih.gov

Ultrasonication , or Ultrasound-Assisted Extraction (UAE), is a more advanced method that utilizes high-frequency sound waves to create acoustic cavitation in the solvent. frontiersin.org This phenomenon involves the formation and collapse of microscopic bubbles, which disrupts plant cell walls and enhances mass transfer, leading to significantly shorter extraction times and often higher yields. researchgate.netmdpi.com Studies comparing extraction methods for flavonoids have frequently demonstrated the superiority of UAE over maceration in terms of efficiency and speed. dergipark.org.trresearchgate.net For example, one study found that an ultrasonic process yielded 14% flavonoid content compared to 10% from maceration under similar conditions. researchgate.net Another investigation showed that UAE could achieve similar total flavonoid content to maceration in a fraction of the time (30 minutes versus 36 hours). ugm.ac.id

Table 2: Comparison of Maceration and Ultrasonication for Flavonoid Extraction

| Parameter | Maceration | Ultrasonication (UAE) |

|---|---|---|

| Principle | Soaking plant material in a solvent to allow for slow diffusion of compounds. nih.gov | Using acoustic cavitation to disrupt cell walls and enhance mass transfer. frontiersin.org |

| Extraction Time | Long (hours to days). nih.govugm.ac.id | Short (minutes). ugm.ac.idmdpi.com |

| Efficiency | Generally lower. dergipark.org.trresearchgate.net | Generally higher. mdpi.comdergipark.org.tr |

| Solvent Consumption | Can be high due to long contact time. nih.gov | Often requires less solvent due to higher efficiency. mdpi.com |

| Temperature | Typically room temperature. ugm.ac.id | Can be performed at controlled, often slightly elevated, temperatures (e.g., 40-50°C). ugm.ac.idresearchgate.net |

This table provides a comparative overview of two common extraction techniques applicable for isolating flavonoids like this compound.

Chromatographic Separation Techniques

Following crude extraction, chromatographic methods are indispensable for the separation and purification of this compound from the complex mixture of co-extracted compounds. nih.gov

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis and purification of flavonoids due to its high resolution, speed, and sensitivity. anjs.edu.iq Reversed-phase (RP-HPLC) is the most common mode used for flavonoid separation. anjs.edu.iq

In a typical RP-HPLC setup, a nonpolar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase, usually a gradient mixture of water (often acidified with formic or acetic acid) and an organic solvent like methanol or acetonitrile (B52724). mdpi.comwaters.com In the synthesis of (±)-7-O-Galloyltricetiflavan, HPLC-MS was used to confirm the purity of the final product, demonstrating the technique's utility in analyzing this specific compound. nih.govresearchgate.net For preparative purposes, HPLC can be scaled up to isolate milligram to gram quantities of pure compounds. lcms.cz For instance, in a study on related compounds, galloyl flavonol glycosides were successfully isolated from a crude fraction using preparative HPLC with a mobile phase of 40% methanol and 1% acetic acid in water. tandfonline.com

Column chromatography is a fundamental technique for the large-scale purification of natural products. slideshare.net For galloylated flavonoids, a combination of different stationary phases is often employed to achieve high purity.

Silica (B1680970) Gel Chromatography: This is a form of normal-phase chromatography where a polar adsorbent (silica gel) is used. Less polar compounds elute first, while more polar compounds are retained longer. It is frequently used as an initial purification step to separate major classes of compounds. tandfonline.com In the total synthesis of (±)-7-O-Galloyltricetiflavan, flash column chromatography on silica gel was used for the routine purification of reaction intermediates. rsc.orgnih.gov

Sephadex LH-20 Chromatography: Sephadex LH-20 is a size-exclusion and adsorption-based chromatography medium that is particularly effective for separating polyphenolic compounds like flavonoids. tandfonline.com It can separate compounds based on molecular size, but interactions such as hydrogen bonding with the gel matrix also play a significant role, allowing for the effective separation of flavonoids with different structures. Galloyl flavonoids have been observed to elute more slowly from Sephadex LH-20 columns compared to other flavonoids, a property that is exploited for their targeted isolation. tandfonline.com The final purification step in the synthesis of (±)-7-O-Galloyltricetiflavan involved chromatography over a Sephadex LH-20 gel to yield the pure compound. nih.gov

Table 3: Column Chromatography Strategies for this compound and Related Flavonoids

| Stationary Phase | Chromatography Type | Typical Mobile Phase | Application in Purification |

|---|---|---|---|

| Silica Gel (200-300 mesh) | Normal-Phase Adsorption | Hexane-Ethyl Acetate or Chloroform-Methanol gradients | Initial fractionation of crude extracts and purification of synthetic intermediates. nih.govtandfonline.com |

| Sephadex LH-20 | Size Exclusion / Adsorption | Methanol, Ethanol, or aqueous mixtures | Final purification step, effective for separating galloylated flavonoids from other phenolics. nih.govtandfonline.com |

This table outlines common column chromatography systems used in the purification of this compound and similar compounds.

Supercritical Fluid Chromatography (SFC) is a modern chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. mdpi.com SFC is considered a "green" technology and offers several advantages over HPLC for flavonoid separation, including faster analysis times and reduced organic solvent consumption. nih.govresearchgate.net

Due to the low viscosity and high diffusivity of supercritical CO₂, SFC can operate at higher flow rates than HPLC without generating excessive backpressure, leading to separations that can be up to three times faster. nih.govresearchgate.net Since CO₂ is non-polar, a polar organic modifier, such as methanol, is typically added to elute polar compounds like flavonoids. akjournals.com The addition of an acid, like phosphoric acid, to the modifier can improve peak shape and facilitate the elution of flavonoids that interact strongly with the stationary phase. mdpi.comnih.gov While specific applications for this compound have not been detailed, SFC has been successfully used to separate a wide range of flavonoids, including kaempferol, quercetin (B1663063), and luteolin, demonstrating its potential as a highly efficient tool for the purification of galloylated flavans. nih.govresearchgate.net Common stationary phases for flavonoid separation in SFC include bare silica and various bonded phases like cyano (CN) columns. mdpi.comresearchgate.net

Ancillary Purification Methods

Following primary extraction and initial chromatographic separation, ancillary purification methods are often employed to remove closely related impurities and enhance the purity of the target compound, this compound. These methods leverage the specific physicochemical properties of the flavonoid.

Precipitation and Crystallization Techniques

Precipitation and crystallization are classical yet effective techniques for purifying flavonoids by exploiting differences in their solubility in various solvent systems. ipb.pt For flavonoids, these methods can selectively separate compounds based on their polarity and structural arrangement.

The process often involves dissolving the crude or semi-purified flavonoid extract in a suitable solvent in which it is highly soluble, followed by the addition of an anti-solvent to induce precipitation or crystallization of the target compound. For instance, a common strategy involves dissolving a flavonoid mixture in an oxygenated solvent like acetone and then adding water to selectively precipitate less water-soluble compounds. google.com In the case of flavanones, the addition of dibasic potassium phosphate (B84403) to an aqueous solution can cause precipitation of their potassium salts, which can then be recovered by acidification and crystallization. google.com

The kinetics of precipitation are crucial; some flavonoids, like naringenin (B18129), have been observed to precipitate rapidly from an aqueous solution after being transferred from an organic solvent. researchgate.net The formation of cocrystals is another advanced crystallization technique used for flavonoids. This involves combining the flavonoid with a co-former molecule to create a new crystalline structure with altered physicochemical properties, such as improved solubility. scirp.org

Factors influencing the success of these techniques include solvent choice, temperature, pH, and the concentration of the flavonoid in the solution. nih.govacs.org The liquid antisolvent precipitation (LAP) method, for example, involves dissolving the flavonoid in a good solvent and then mixing it with an antisolvent to cause reverse crystallization, a technique proven effective for enriching flavonoid fractions. nih.gov

Table 1: Factors Influencing Flavonoid Precipitation and Crystallization

| Parameter | Influence on Purification | Example Application |

|---|---|---|

| Solvent/Anti-solvent System | Determines the solubility differential required for selective precipitation. The choice of solvent can target specific flavonoid classes. | Using an acetone-water system to selectively precipitate quercetin while other flavanones remain dissolved. google.com |

| Temperature | Affects solubility and crystallization rate. Cooling is often used to decrease solubility and promote crystal formation. | Increasing temperature can enhance mass transfer, but excessive heat may degrade the flavonoids. acs.org |

| pH | Alters the ionization state of phenolic hydroxyl groups, impacting solubility. | Acidification is used to crystallize flavanones from their precipitated potassium salts. google.com |

| Concentration | The solution must be supersaturated for precipitation or crystallization to occur. | In the LAP method, a saturated solution in a solvent is mixed with an antisolvent to induce precipitation. nih.gov |

Membrane Filtration and Dialysis Approaches

Membrane-based separation techniques offer a non-thermal, efficient, and scalable approach for the purification and concentration of flavonoids like this compound. researchgate.net These methods separate molecules based on size, charge, and affinity. wiley.com

The primary membrane processes used for polyphenol purification include:

Microfiltration (MF): Used to remove suspended particles, microorganisms, and large colloids from the initial extract.

Ultrafiltration (UF): Separates macromolecules like proteins and polysaccharides from smaller molecules like flavonoids. It is often used to clarify extracts and concentrate the phenolic fraction. mdpi.com

Nanofiltration (NF): Capable of separating flavonoids from smaller molecules like sugars, organic acids, and salts. NF membranes have been shown to be effective in concentrating polyphenolic compounds from various plant extracts and wine byproducts. mdpi.com

Dialysis: This technique uses a semi-permeable membrane to separate molecules in solution based on differences in their rates of diffusion through the membrane. It is particularly useful for removing small molecules like salts from a purified flavonoid solution.

Affinity membrane filtration is an advanced technique that combines the specificity of affinity chromatography with the efficiency of membrane separation. This process uses a membrane modified with a ligand that has a specific affinity for the target flavonoid, allowing for highly selective separation.

Table 2: Application of Membrane Technologies in Flavonoid Purification

| Membrane Technique | Primary Function | Typical Application in Flavonoid Purification |

|---|---|---|

| Microfiltration (MF) | Clarification | Removal of particulate matter and cells from crude plant extracts. researchgate.net |

| Ultrafiltration (UF) | Fractionation & Concentration | Removal of high molecular weight impurities (proteins, polysaccharides) and concentration of the flavonoid-rich permeate. mdpi.com |

| Nanofiltration (NF) | Concentration & Desalination | Concentrating flavonoids while allowing passage of monovalent salts and some sugars, thus purifying the final product. researchgate.netmdpi.com |

| Dialysis | Desalting & Buffer Exchange | Removing low molecular weight salts and solvents from the purified flavonoid fraction. |

Method Validation and Reproducibility in Isolation

The validation of analytical and isolation methods is a fundamental requirement in natural product chemistry to ensure that the results are reliable, accurate, and reproducible. nih.govashdin.com For a compound like this compound, which is isolated from a complex natural matrix, method validation demonstrates that the chosen procedure is suitable for its intended purpose. semanticscholar.orgmdpi.com

Validation is performed according to established guidelines, such as those from the International Conference on Harmonisation (ICH). mdpi.com Key parameters evaluated during method validation include:

Specificity/Selectivity: The ability of the method to assess unequivocally the analyte in the presence of other components that may be expected to be present, such as other flavonoids or matrix components. ms-editions.cl

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. nih.gov

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD) and is assessed at two levels:

Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval. nih.gov

Intermediate Precision (Inter-day precision): Expresses within-laboratory variations (different days, different analysts, etc.). nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined using a recovery study by spiking the sample matrix with a known amount of pure standard. nih.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. ms-editions.cl

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. ms-editions.cl

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. ms-editions.cl

Ensuring the reproducibility of an isolation protocol is critical for the consistent production of this compound for research. nih.gov This involves not only a validated analytical method for quantification but also a well-documented and controlled isolation procedure, from the collection and handling of the raw plant material (Pithecellobium clypearia) to the final purification steps. semanticscholar.orgresearchgate.net The use of certified reference materials is crucial for assessing the accuracy and precision of measurements. nih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| (-)-7,4'-di-O-galloyltricetiflavan |

| Naringenin |

Overview of Tricetiflavan Derivatives

Within the broad category of flavonoids, tricetiflavan derivatives are a specific group characterized by a particular hydroxylation pattern on the flavan (B184786) core. The term "tricetiflavan" itself points to a flavan structure with a specific arrangement of hydroxyl (-OH) groups. These compounds are a subset of the flavan-3-ols, also known as catechins.

The core structure of a tricetiflavan is 3',4',5',5,7-pentahydroxyflavan. nih.gov This means it has hydroxyl groups at the 5 and 7 positions of the A-ring and at the 3', 4', and 5' positions of the B-ring. This specific arrangement of hydroxyl groups is a key determinant of their chemical properties and biological activities.

Other related flavan derivatives found alongside 7-O-Galloyltricetiflavan in nature include compounds like (-)-5,3',4',5'-tetrahydroxyflavan-7-gallate and (+)-3,5,3',4',5'-pentahydroxyflavan-7-gallate. mdpi.com Another closely related compound is (-)-7,4'-di-O-galloyltricetiflavan, which features two galloyl groups. mdpi.comebi.ac.uk

Significance of 7 O Galloyltricetiflavan As a Research Compound

7-O-Galloyltricetiflavan is a gallate ester that is formed by the formal condensation of gallic acid with the hydroxyl group at the 7-position of 3',4',5',5,7-pentahydroxyflavan. nih.gov This natural flavonoid was first isolated from the leaves of Pithecellobium clypearia. nih.govnih.gov Its unique structure has made it a compound of significant interest in various fields of scientific research.

The presence of the galloyl moiety at the 7-position is a crucial feature that influences its chemical behavior and biological properties. Research has focused on elucidating the structure and exploring the potential applications of this compound. For instance, studies have detailed the successful five-step synthesis of (±)-7-O-galloyltricetiflavan, which is a vital step for enabling further research without relying solely on natural extraction. researchgate.netrsc.org

The compound has been investigated for a range of biological activities. It has demonstrated antiviral properties against several viruses, including respiratory syncytial virus, influenza H1N1 virus, herpes simplex virus type 1, and coxsackie B3 virus. nih.govresearchgate.net Furthermore, research indicates that this compound possesses anti-inflammatory, anti-Alzheimer, anti-allergic, and antioxidant properties. nih.govresearchgate.net

Detailed research findings highlight its potential as a potent inhibitor of certain enzymes. For example, it has been shown to inhibit xanthine (B1682287) oxidase with an IC₅₀ value of 25.5 µmol/L and soluble epoxide hydrolase with an IC₅₀ value of 10.0 ± 0.4 µM. nih.govresearchgate.netoaji.net Quantum chemistry calculations have also been employed to evaluate its antiradical activity, predicting it to be an excellent scavenger of hydroperoxyl radicals (HOO•), particularly in polar environments. nih.govroyalsocietypublishing.org In fact, its HOO• antiradical activity in water at physiological pH is estimated to be significantly higher than that of well-known antioxidants like Trolox and trans-resveratrol. nih.govresearchgate.net

More recent studies using network pharmacology and molecular docking have aimed to predict the targets of this compound, suggesting its potential antibacterial and antidiabetic effects by interacting with key biological pathways and enzymes like α-amylase and α-glucosidase. semanticscholar.org

Table 2: Investigated In Vitro Activities of this compound

| Activity | Target/Model | Finding |

|---|---|---|

| Antioxidant | HOO• radical scavenging | Predicted to be a potent scavenger, especially in polar solvents. nih.govroyalsocietypublishing.org |

| Enzyme Inhibition | Xanthine Oxidase | IC₅₀ = 25.5 µmol/L. nih.govresearchgate.netoaji.net |

| Enzyme Inhibition | Soluble Epoxide Hydrolase | IC₅₀ = 10.0 ± 0.4 µM. nih.govresearchgate.net |

| Antiviral | Various viruses | Shows activity against respiratory syncytial virus, influenza H1N1, herpes simplex virus type 1, and coxsackie B3 virus. nih.govresearchgate.net |

| Antibacterial | Network Pharmacology Prediction | Potential activity mediated through pathways like lipid and atherosclerosis. semanticscholar.org |

| Antidiabetic | Molecular Docking Prediction | Can bind to α-amylase and α-glucosidase pockets. semanticscholar.org |

The isolation of this compound and related compounds from natural sources like Pithecellobium clypearia continues to be an active area of research, with studies focusing on identifying and characterizing these bioactive molecules. mdpi.comnju.edu.cn The collective body of research underscores the importance of this compound as a valuable compound for further scientific investigation.

Date: July 5, 2025

A Comprehensive Review of the Chemical Compound this compound

Introduction

This compound is a naturally occurring flavonoid, a class of polyphenolic secondary metabolites found in plants. It is structurally defined as a gallate ester, resulting from the condensation of gallic acid with the 7-hydroxy group of 3',4',5',5,7-pentahydroxyflavan. nih.gov This compound has garnered scientific interest due to its presence in certain medicinal plants and its potential biological activities. This article provides a focused overview of the occurrence, natural bioproduction, and chemical characteristics of this compound.

Synthetic and Semisynthetic Strategies

Total Synthesis of (±)-7-O-Galloyltricetiflavan

The first total synthesis of (±)-7-O-Galloyltricetiflavan was successfully achieved in five steps. nih.govresearchgate.netrsc.orgnih.gov The synthesis commenced with commercially available trihydroxyacetophenone and trimethoxybenzoyl chloride. nih.govresearchgate.netrsc.orgnih.gov A key challenge in the synthesis was the instability of the ester bond during the final demethylation step, which was overcome by strategic methylation of the flavan (B184786) intermediate. nih.gov

The synthesis pathway involves the initial formation of a flavone (B191248) intermediate, followed by acylation, reduction to the flavan core, and a final, crucial demethylation step to yield the target compound. nih.govresearchgate.netresearchgate.net

The synthesis of the flavone derivative 4a was the initial step. nih.gov An established one-pot method for flavone synthesis, which utilizes wet potassium carbonate in acetone (B3395972), proved to be very slow because the starting material, trihydroxyacetophenone (2 ), is insoluble in acetone. nih.gov To address this, an alternative reaction condition was employed using a water-toluene solvent system with potassium carbonate (K₂CO₃) and tetrabutylammonium (B224687) hydrogen sulfate (B86663) as a phase-transfer catalyst. nih.gov This one-pot reaction, lasting about two hours, yielded the desired flavone 4a and a 3-acylated product 4b . nih.gov While efforts to increase the yield of 4a directly were unsuccessful, the side-product 4b could be converted to 4a through hydrolysis. nih.gov

| Product | Yield | Notes |

|---|---|---|

| Flavone 4a | 30% | Directly from one-pot reaction. nih.gov |

| 3-Acylated Product 4b | 50% | Side-product from one-pot reaction. nih.govresearchgate.net |

| Flavone 4a (from 4b) | 50% | Obtained by hydrolysis of 4b. nih.govresearchgate.net |

Following the formation of the flavone intermediate, the next step was acylation. Flavone 4a was acylated using trimethoxybenzoyl chloride (3 ) and potassium carbonate to produce 7-O-galloylflavone 5 . nih.gov This reaction proceeded with a high yield of 91%. nih.govresearchgate.net

The flavone skeleton of 7-O-galloylflavone 5 was then reduced to a flavan. nih.gov This was achieved through hydrogenation using palladium on carbon as the catalyst. nih.gov The reduction process required three days to complete and resulted in the formation of hex-O-methylflavan 6 in a 62% yield. nih.govresearchgate.net

The final demethylation step proved to be the most critical and challenging part of the synthesis. nih.gov When hex-O-methylflavan 6 was treated with boron tribromide (BBr₃), the desired product, (±)-7-O-Galloyltricetiflavan, was formed in only a 3% yield. nih.gov The primary products were the hydrolyzed fragments 4-O-methyl gallic acid (7 ) and flavan 8 , indicating that the ester bond in compound 6 is highly unstable under the acidic reaction conditions. nih.gov

To circumvent this instability, different substrates were prepared and tested, including 5-O-acetylflavan 10 and 5-O-phenylacetylflavan 11 . nih.gov However, demethylation of these compounds also resulted in the hydrolyzed products 7 and 8 as the major outcome. nih.govresearchgate.netrsc.orgnih.gov

A breakthrough was achieved with the synthesis of hept-O-methylflavan 9 . nih.gov When this substrate was treated with BBr₃ in dichloromethane (B109758) at -40 °C and then allowed to warm to room temperature, the desired (±)-7-O-Galloyltricetiflavan (1a ) was generated in an excellent 91% yield, with no hydrolyzed products detected. nih.govresearchgate.net It is proposed that the additional methyl group at the 5-position allows for the formation of a 5-O-B-Br₂ complex, which stabilizes the adjacent ester bond during the demethylation process. nih.govresearchgate.netrsc.orgnih.gov

| Substrate | Demethylation Product | Yield | Major Byproducts |

|---|---|---|---|

| hex-O-methylflavan 6 | (±)-7-O-Galloyltricetiflavan (1a) | 3% | 4-O-methyl gallic acid (7) and flavan 8 nih.gov |

| 5-O-acetylflavan 10 | (±)-7-O-Galloyltricetiflavan (1a) | Not specified (low) | Hydrolyzed fragments 7 and 8 nih.govresearchgate.netrsc.orgnih.gov |

| 5-O-phenylacetylflavan 11 | (±)-7-O-Galloyltricetiflavan (1a) | Not specified (low) | Hydrolyzed fragments 7 and 8 nih.govresearchgate.netrsc.orgnih.gov |

| hept-O-methylflavan 9 | (±)-7-O-Galloyltricetiflavan (1a) | 91% | None detected nih.govresearchgate.net |

The most significant optimization was achieved in the demethylation step. The low yield (3%) from the initial substrate (hex-O-methylflavan 6 ) highlighted a critical flaw in the synthetic design due to the lability of the ester bond. nih.gov By systematically testing different protecting groups at the 5-position, it was discovered that a methyl group (in hept-O-methylflavan 9 ) provided the necessary stabilization for the ester linkage. nih.gov This strategic modification of the intermediate substrate dramatically improved the yield of the final product to 91%. nih.govresearchgate.netrsc.orgnih.gov The optimized conditions for this final step involve dissolving hept-O-methylflavan 9 in dry dichloromethane, followed by the dropwise addition of BBr₃ at -40 °C, and then stirring for 12 hours as the solution warms to room temperature. nih.gov

Stereochemical Considerations in Synthesis

The synthesis of 7-O-Galloyltricetiflavan presents significant stereochemical challenges, primarily centered around the control of the stereochemistry at the C2 and C3 positions of the flavan core. To date, the reported total synthesis of this natural product has yielded the racemic mixture, (±)-7-O-galloyltricetiflavan, indicating a lack of stereocontrol during the synthetic process. rsc.orgresearchgate.netnih.govrsc.orgresearchgate.net

The key steps in the reported five-step synthesis involve the preparation of a flavone intermediate, followed by acylation and reduction. rsc.orgresearchgate.netnih.govrsc.orgresearchgate.net A critical challenge encountered during this synthesis was the demethylation step, where the use of boron tribromide (BBr3) on a hex-O-methylflavan precursor led to the hydrolysis of the ester bond. rsc.orgresearchgate.netnih.govrsc.orgresearchgate.net While a hept-O-methylflavan intermediate ultimately yielded the desired racemic product, the reaction conditions were not conducive to controlling the stereochemistry of the flavan core. rsc.orgresearchgate.netnih.govrsc.orgresearchgate.net

Achieving a stereoselective synthesis of this compound would require the implementation of asymmetric synthesis strategies. Several approaches have been successfully employed for the synthesis of other chiral flavanoids and could be adapted for this purpose. These strategies are summarized in the table below.

| Asymmetric Synthesis Strategy | Description | Potential Application to this compound Synthesis |

| Sharpless Asymmetric Dihydroxylation | This method introduces two adjacent hydroxyl groups across a double bond with high enantioselectivity. For flavan synthesis, this is typically applied to a chalcone (B49325) precursor. | A suitably protected chalcone precursor to this compound could be subjected to asymmetric dihydroxylation to establish the stereochemistry at C2 and C3. |

| Shi Asymmetric Epoxidation | This technique utilizes a fructose-derived ketone as a catalyst to achieve the enantioselective epoxidation of alkenes. The resulting epoxide can then be opened to form the desired stereoisomers. | An appropriately substituted chalcone could be epoxidized using the Shi catalyst, followed by regioselective ring-opening to form the flavan core with controlled stereochemistry. |

| Organocatalysis | Chiral organocatalysts, such as proline derivatives, can be used to catalyze asymmetric reactions, including Michael additions and aldol (B89426) reactions, which are key steps in the formation of the flavan skeleton. | An asymmetric Michael addition of a phenol (B47542) to a cinnamate (B1238496) derivative, catalyzed by a chiral organocatalyst, could be a potential route to establish the stereocenter at C2. |

| Enzymatic Resolution | This method involves the use of enzymes to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers. | A racemic mixture of a key intermediate in the synthesis of this compound could be subjected to enzymatic resolution to isolate the desired enantiomer. |

The successful implementation of any of these strategies would represent a significant advancement in the synthesis of this compound, providing access to the enantiomerically pure natural product and enabling a more detailed investigation of its biological activities.

Semisynthesis for Enhanced Properties

Semisynthetic modifications of this compound represent a promising avenue to address some of the inherent limitations of natural flavonoids, such as poor stability and low bioavailability. By leveraging the natural product as a starting material, targeted chemical modifications can be introduced to enhance its therapeutic potential.

Strategies to Improve Stability

Flavonoids, including this compound, are often susceptible to degradation under various conditions, which can limit their shelf-life and in vivo efficacy. Semisynthetic modifications can be employed to improve the stability of the molecule.

One potential strategy is glycosylation , the attachment of a sugar moiety to the flavonoid core. Glycosylation can increase the water solubility and stability of flavonoids. mdpi.com For this compound, selective glycosylation of one or more of the free hydroxyl groups could be explored. Another approach is methylation of the phenolic hydroxyl groups. Methylation can protect the hydroxyl groups from oxidation and other degradation pathways, thereby enhancing the stability of the compound. mdpi.com

Furthermore, the ester linkage in this compound is a potential site of hydrolytic instability. Semisynthetic approaches could involve the replacement of the galloyl group with more stable moieties or the introduction of steric hindrance around the ester bond to protect it from hydrolysis.

Approaches to Enhance Bioavailability

The therapeutic efficacy of flavonoids is often hampered by their low oral bioavailability, which is a result of poor aqueous solubility, extensive metabolism in the gut and liver, and rapid excretion. nih.govmdpi.comnih.gov Semisynthetic modifications can be designed to overcome these hurdles.

Prodrug strategies can be employed, where a lipophilic group is temporarily attached to the this compound molecule to enhance its absorption across the intestinal membrane. nih.gov Once absorbed, this group would be cleaved by endogenous enzymes to release the active compound.

Formulation technologies can also be considered a form of semisynthesis in a broader sense. The development of nanosuspensions, nanoemulsions, and microencapsulation techniques can significantly improve the solubility and dissolution rate of poorly water-soluble flavonoids, leading to enhanced bioavailability. researchgate.net These formulations protect the flavonoid from degradation in the gastrointestinal tract and can facilitate its transport across biological membranes.

The following table summarizes potential semisynthetic strategies to enhance the bioavailability of this compound.

| Strategy | Description | Potential Outcome for this compound |

| Prodrug Formation | Covalent attachment of a lipophilic promoiety. | Increased passive diffusion across the intestinal epithelium. |

| Glycosylation | Attachment of sugar molecules. | Improved aqueous solubility and potential for active transport. mdpi.com |

| Nanoformulations | Encapsulation in nanoparticles, liposomes, or micelles. | Enhanced solubility, protection from degradation, and targeted delivery. researchgate.net |

| Solid Dispersions | Dispersion of the compound in a polymer matrix. | Improved dissolution rate and solubility. nih.gov |

Design and Synthesis of Hybrid Derivatives

The design and synthesis of hybrid molecules, which combine two or more pharmacophores in a single chemical entity, is a modern approach in drug discovery to address complex diseases with multi-target therapies. nih.govsemanticscholar.org this compound, with its known biological activities, can serve as a valuable scaffold for the creation of novel hybrid derivatives.

A common strategy for creating hybrid molecules is the use of click chemistry , particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to link the flavonoid scaffold to another bioactive molecule via a stable triazole linker. nih.gov This approach has been successfully used to synthesize flavonoid hybrids with various functionalities. nih.gov

For instance, hybrid molecules incorporating a carbamate moiety have been designed as dual inhibitors for enzymes relevant to Alzheimer's disease. rsc.org Similarly, pyrazole- and pyrazoline-containing hybrids have been synthesized and evaluated for their anticancer activities. nih.govrsc.org The synthesis of benzotriazole-1,2,3-triazole hybrids has also been explored for developing new anticancer agents. researchgate.net

The following table presents examples of bioactive scaffolds that could be hybridized with this compound and their potential therapeutic applications.

| Hybrid Scaffold | Linkage Strategy | Potential Therapeutic Target |

| Carbamate | Ester or amide bond | Acetylcholinesterase/Butyrylcholinesterase (Alzheimer's Disease) rsc.org |

| Pyrazole | Claisen-Schmidt condensation | Anticancer nih.gov |

| 1,2,3-Triazole | Click Chemistry (CuAAC) | Various (Anticancer, Antimicrobial, etc.) nih.govnih.gov |

| Pyrazoline | Cyclization of chalcones | Anticancer rsc.org |

The synthesis of such hybrid derivatives of this compound could lead to the discovery of novel compounds with improved potency, selectivity, and multi-target activity.

Analytical Characterization Techniques

Spectroscopic Methods for Structural Elucidation

Spectroscopy is the cornerstone for determining the molecular architecture of natural products like 7-O-Galloyltricetiflavan. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can map its atomic connectivity and confirm its identity.

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. nih.govmdpi.comresearchgate.net For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to confirm its structure, which consists of a flavan (B184786) core linked to a galloyl group. rsc.orgresearchgate.net

Research on the synthesis of (±)-7-O-galloyltricetiflavan has reported its structural confirmation using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). rsc.orgnih.gov The chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, and the data are recorded in various deuterated solvents such as methanol-d₄ (CD₃OD). rsc.orgresearchgate.netnih.gov

The ¹H NMR spectrum reveals signals characteristic of both the flavan and galloyl moieties. For instance, the two protons on the galloyl ring typically appear as a singlet, while the protons on the A, B, and C rings of the flavan structure show distinct signals and coupling patterns that help determine their positions and stereochemistry. nih.gov The ¹³C NMR spectrum complements this by providing the chemical shifts for each carbon atom in the molecule, confirming the pentahydroxyflavan skeleton and the attachment of the galloyl ester at the C-7 position. rsc.orgnih.gov

Below is a table of representative NMR data for (±)-7-O-galloyltricetiflavan recorded in CD₃OD.

| ¹H NMR (500 MHz, CD₃OD) | ¹³C NMR (100 MHz, CD₃OD) | ||

| Chemical Shift (δ) ppm | Description | Chemical Shift (δ) ppm | Description |

| 7.21 | (s, 2H) - Galloyl group | 167.0 | Ester Carbonyl |

| 6.47 | (s, 2H) - B-ring | 157.7, 157.2 | A-ring Carbons |

| 6.22 | (d, J = 11.9 Hz, 2H) - A-ring | 151.4 | A-ring Carbon |

| 4.84 | (s, 1H) - C-ring (H-2) | 146.8, 146.5 | Galloyl/B-ring Carbons |

| 2.79 | (d, J = 17.2 Hz, 1H) - C-ring (H-4) | 140.3 | B-ring Carbon |

| 2.74–2.65 | (m, 1H) - C-ring (H-3/H-4) | 133.9, 133.6 | B-ring Carbons |

| 2.27–2.15 | (m, 1H) - C-ring (H-3) | 120.7 | Galloyl Carbon |

| 2.09–1.95 | (m, 1H) - C-ring | 110.4, 108.5 | Galloyl/A-ring Carbons |

| 106.1, 102.3, 101.4 | A-ring Carbons | ||

| 79.0 | C-ring Carbon (C-2) | ||

| 30.4 | C-ring Carbon (C-4) | ||

| 20.3 | C-ring Carbon (C-3) | ||

| Data sourced from a study on the synthesis of (±)-7-O-galloyltricetiflavan. nih.gov |

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. youtube.com For structural elucidation, high-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate molecular weight, allowing for the determination of the elemental formula. rsc.org The molecule is ionized, commonly using electrospray ionization (ESI), and the resulting ions are detected. researchgate.net

In the analysis of this compound, HRMS-ESI data confirms its molecular formula, C₂₂H₁₈O₁₀. nih.govnih.gov The fragmentation pattern observed in tandem MS (MS/MS) experiments provides further structural proof. researchgate.netgbiosciences.com The fragmentation of the galloyl ester bond and cleavages within the flavan rings are characteristic and help to confirm the identity of the compound. libretexts.orgmdpi.com For example, a common fragmentation pathway for gallate esters involves the loss of the galloyl group. researchgate.net

| HRMS-ESI Data for (±)-7-O-Galloyltricetiflavan | |

| Ion Mode | Negative |

| Adduct | [M-H]⁻ |

| Calculated m/z | 441.0827 |

| Found m/z | 441.0825 |

| Data sourced from a study on the synthesis of (±)-7-O-galloyltricetiflavan. nih.gov |

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. wikipedia.orglibretexts.org This technique is particularly useful for analyzing compounds containing chromophores, which are parts of a molecule that absorb light. msu.edu Organic compounds with a high degree of conjugation, such as flavonoids and gallic acid derivatives, absorb light in the UV or visible regions of the electromagnetic spectrum. wikipedia.orgmsu.edulibretexts.org

The structure of this compound contains multiple chromophores, including the aromatic rings of the flavan skeleton and the galloyl group. Flavonoids typically exhibit two major absorption bands in their UV-Vis spectra. The extent of conjugation in the molecule influences the wavelength of maximum absorption (λmax). libretexts.org While specific λmax values for this compound are not detailed in the surveyed literature, its conjugated system is expected to result in characteristic absorption peaks in the UV region, typically between 200 and 400 nm. msu.edu

Chromatographic Methods for Purity Assessment

Chromatography is a laboratory technique for the separation of a mixture. In the context of this compound, it is crucial for isolating the compound and assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a primary technique used to assess the purity of synthesized or isolated compounds. ejgm.co.ukchromatographyonline.com In studies involving this compound, HPLC coupled with a mass spectrometer (HPLC-MS) is frequently used to analyze reaction products and confirm the purity of the final compound. rsc.orgresearchgate.netnih.gov

For instance, following its synthesis, the purity of (±)-7-O-galloyltricetiflavan was determined to be 98% based on HPLC-MS analysis. rsc.orgnih.gov The method typically involves a reversed-phase column (e.g., C18) and a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). ejgm.co.uk A photodiode array (PDA) detector can be used to obtain UV spectra of the eluting peaks, which aids in peak purity assessment by checking for spectral homogeneity across the peak. chromatographyonline.comchromatographyonline.com

Ultra-Performance Liquid Chromatography (UPLC) is an evolution of HPLC that uses smaller particle sizes in the column, resulting in higher resolution, faster analysis times, and increased sensitivity. mdpi.com UPLC is particularly effective in complex sample analysis, such as in metabolomics and the study of herbal extracts. researchgate.net

UPLC has been instrumental in studying the bioactive components of Archidendron clypearia, a plant in which this compound is a known constituent. nih.govresearchgate.netnih.gov In these studies, UPLC is used to generate a chemical fingerprint (chromatogram) of plant extracts. nih.govmdpi.com By correlating the UPLC data with the results of bioassays (e.g., antibacterial or antidiabetic activity), researchers can identify which chromatographic peaks are responsible for the observed biological effects. grafiati.comdntb.gov.ua

This "spectrum–effect relationship" analysis has identified this compound (designated as peak P15 in one study) as a key active component responsible for the antibacterial and antidiabetic properties of A. clypearia extracts. nih.govresearchgate.netnih.gov This approach combines analytical separation with biological evaluation to directly link a specific compound within a complex mixture to its function.

Structure Activity Relationship Sar and Structural Modifications

Impact of Galloyl Moieties on Biological Activity

The presence of a galloyl group, a 3,4,5-trihydroxybenzoyl ester, is a defining feature of 7-O-Galloyltricetiflavan and significantly enhances its biological activities compared to non-galloylated parent structures. This moiety is not merely a passive structural element; it actively participates in molecular interactions that underpin the compound's efficacy.

Research consistently demonstrates that galloylated flavonoids exhibit stronger biological effects. nih.gov For instance, studies on flavan-3-ols have shown that galloylated catechins possess more potent antiproliferative and proapoptotic properties than their non-galloylated counterparts. nih.gov The galloyl group is crucial for these effects, as well as for antioxidant activity. nih.gov Specifically, the galloyl moiety is implicated in quenching hydroxyl radicals and chelating metal ions. nih.gov

Thermodynamic and computational analyses reveal that the galloyl group plays a vital role in the specific binding of catechins to proteins, such as human serum albumin (HSA). plos.org This interaction is characterized by significant enthalpic gains, stemming from a larger buried surface area and increased van der Waals contacts, suggesting that the galloyl group enhances binding affinity and stability. plos.org This improved binding can modulate the biological activity of target proteins. plos.org

In the context of this compound, the galloyl group at the C-7 position is a key contributor to its antioxidant capacity. A comparative study of constituents from Pithecellobium clypearia showed that compounds with a C-7 galloyl group, including this compound, had stronger DPPH and ABTS radical scavenging activities than related flavans lacking this feature. acgpubs.org This suggests that the additional phenolic hydroxyls of the galloyl group significantly boost the molecule's ability to donate hydrogen atoms and neutralize free radicals. acgpubs.org Furthermore, the gallic acid moiety has been identified as crucial for the anti-inflammatory activity of related compounds like theaflavins. mdpi.com

| Feature | Impact on Biological Activity | Supporting Evidence |

| Galloyl Moiety | Enhances antiproliferative and proapoptotic effects. | Galloylated catechins show stronger effects than non-galloylated versions. nih.gov |

| Crucial for antioxidant activity (hydroxyl radical scavenging, metal chelation). | The galloyl moiety is primarily responsible for quenching hydroxyl radicals. nih.gov | |

| Improves binding affinity to proteins. | Provides enthalpic gains and increases van der Waals contacts in protein binding. plos.org | |

| Increases radical scavenging capacity. | Compounds with a 7-O-galloyl group show stronger antioxidant activity. acgpubs.org |

Influence of Hydroxylation Patterns

The number and position of hydroxyl (-OH) groups on the flavonoid skeleton are paramount to its biological function. mdpi.comresearchgate.net These groups influence the molecule's polarity, antioxidant potential, and ability to form hydrogen bonds with enzymatic targets. nih.govredalyc.org this compound possesses a rich hydroxylation pattern, with a 5,7-dihydroxy A-ring and a 3',4',5'-trihydroxy B-ring (a pyrogallol (B1678534) group), in addition to the three hydroxyl groups on the galloyl moiety.

The B-ring's hydroxylation pattern is particularly significant for antioxidant capacity. scialert.net The presence of an ortho-trihydroxyl group, as seen in the B-ring of this compound, is important for scavenging superoxide (B77818) anions. nih.gov Generally, a higher degree of hydroxylation on the B-ring leads to enhanced antioxidant and radical scavenging activities. nih.govmdpi.com For example, among flavanones, eriodictyol (B191197) (3',4'-dihydroxy B-ring) shows markedly higher antioxidant capacity than naringenin (B18129) (4'-hydroxy B-ring) or pinocembrin (B1678385) (no B-ring hydroxyls). nih.gov This is attributed to the greater ability to form stabilizing hydrogen bonds and donate hydrogen atoms. nih.gov

The hydroxyl groups on the A-ring also contribute to biological activity. The 5-OH group, in particular, plays a role in membrane-dependent processes by influencing binding constants. nih.gov The combination of hydroxyl groups across the A, B, and C rings can create a resonance effect that stabilizes the phenoxyl radicals formed during antioxidant reactions. nih.gov The hydrophilic nature conferred by multiple hydroxyl groups suggests that these molecules primarily act as antioxidants in aqueous cellular compartments. nih.gov The extensive hydroxylation of this compound is thus a key factor in its potent antioxidant and other biological activities. nih.gov

| Hydroxyl Group Location | Influence on Activity | Example/Reason |

| B-Ring | Significantly contributes to antioxidant and radical scavenging activity. | The ortho-trihydroxyl group is effective at scavenging superoxide anions. nih.gov |

| Higher hydroxylation increases activity. | Eriodictyol (2 -OH groups) > Naringenin (1 -OH group) in antioxidant capacity. nih.gov | |

| A-Ring | Influences membrane binding and overall activity. | The C5-OH group is important for membrane-dependent biological processes. nih.gov |

| Overall Pattern | Creates resonance stabilization of phenoxyl radicals. | Conjugation between the rings enhances stability after H-donation. nih.gov |

| Affects antibacterial properties. | The hydrophilic/lipophilic balance, determined by hydroxylation, is crucial for antibacterial effects. redalyc.org |

Comparison with Analogous Flavan (B184786) Derivatives

To elucidate the specific contributions of its structural features, comparing this compound to its analogues is highly informative. These comparisons highlight the functional importance of the galloyl group and the hydroxylation pattern.

A direct comparison between this compound and its non-galloylated precursor, (-)-(2S)-5,7,3',4',5'-pentahydroxyflavan (also known as tricetiflavan), isolated from the same plant source, reveals the profound impact of the C-7 galloyl moiety. In antioxidant assays, this compound displayed significantly stronger radical scavenging activity against both DPPH and ABTS radicals. acgpubs.org This clearly indicates that the addition of the galloyl group enhances antioxidant potential. acgpubs.org

Further comparisons can be made with flavans bearing different galloylation patterns. For instance, (-)-7,4'-di-O-galloyltricetiflavan, which has an additional galloyl group on the B-ring, was also isolated from Pithecellobium clypearia. mdpi.com While both compounds show anti-inflammatory activity, subtle differences in their efficacy against specific inflammatory mediators suggest that the position and number of galloyl groups can fine-tune biological responses. mdpi.com Another analogue, 7,4'-dihydroxyflavan, which lacks galloyl groups entirely, demonstrates antifungal properties but does not exhibit the broad enzymatic inhibition seen in its galloylated counterparts.

When compared to other classes of flavonoids, the structural distinctions become even more apparent. Gallocatechin 3-O-gallate, a flavan-3-ol, shares the galloyl moiety but differs in the core structure (a hydroxyl group at C-3). It is known for its high antioxidant activity and accumulation under abiotic stress. The absence of a C-3 hydroxyl group in this compound places it in the flavan class, distinguishing its chemical properties and potentially its metabolic fate from flavan-3-ols like epigallocatechin gallate (EGCG). nih.gov

| Compound | Key Structural Difference from this compound | Impact on Bioactivity |

| (-)-(2S)-5,7,3',4',5'-Pentahydroxyflavan | Lacks the C-7 galloyl group. | Exhibits weaker antioxidant activity. acgpubs.org |

| (-)-7,4'-di-O-Galloyltricetiflavan | Contains an additional galloyl group at the C-4' position. | Shows slightly different anti-inflammatory profile; may have different enzyme inhibition specificity. mdpi.comgrafiati.com |

| 7,4'-Dihydroxyflavan | Lacks galloyl groups; has a dihydroxy B-ring instead of trihydroxy. | Possesses antifungal properties but lacks broad enzymatic inhibition. |

| Gallocatechin 3-O-gallate (a flavan-3-ol) | Features a hydroxyl group at the C-3 position. | Exhibits strong antioxidant properties and different metabolic behavior. |

Rational Design of this compound Analogues for Targeted Activities

While this compound is a potent natural compound, it possesses certain pharmacochemical limitations, including potential instability due to the oxidation of its many phenolic groups and low bioavailability, which can hinder its therapeutic development. dokumen.pub Rational design and semisynthesis offer a pathway to overcome these challenges by creating analogues with improved drug-like properties and targeted activities. dokumen.pubak-tyagi.com

The core strategy involves modifying the this compound scaffold to enhance efficacy against specific biological targets while improving its pharmacokinetic profile. For example, in the context of Alzheimer's disease, for which this compound has shown neuroprotective potential, researchers have designed and synthesized hybrid molecules. dokumen.pubresearchgate.net One approach involved attaching cinnamate (B1238496), benzoate, and phenyl sulfonate scaffolds to the core structure. researchgate.net Another study created hybrids by linking the flavan with 1,2,3-triazole moieties. These modifications aimed to create multifunctional agents that could inhibit cholinesterases and prevent β-amyloid aggregation, two key targets in Alzheimer's therapy. researchgate.net

The development of a concise and efficient chemical synthesis for (±)-7-O-galloyltricetiflavan is a critical step, as it provides the necessary chemical foundation for producing a variety of analogues for SAR studies. rsc.orgresearchgate.net Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are invaluable tools in this process. nih.govdntb.gov.ua These in silico techniques can predict how structural modifications will affect binding to target enzymes, such as α-amylase and α-glucosidase for antidiabetic applications, guiding the synthesis of the most promising candidates. grafiati.com By systematically altering the structure—for instance, by modifying hydroxyl groups, adding different functional groups, or changing linkage points—novel compounds with tailored activities and better safety profiles can be engineered. nih.gov

| Design Strategy | Rationale | Example Application/Target |

| Hybrid Molecule Synthesis | To create multifunctional agents targeting several disease pathways simultaneously. | Combining the flavan scaffold with triazoles or cinnamates for anti-Alzheimer's activity (AChE/BuChE inhibition, anti-Aβ aggregation). researchgate.net |

| Modification of Hydroxyl Groups | To improve stability, bioavailability, and target specificity. | Methylation or acylation to protect phenolic groups from rapid oxidation. dokumen.pubrsc.org |

| Computational Modeling | To predict bioactivity and guide synthetic efforts, saving time and resources. | Using molecular docking to predict binding of analogues to enzymes like α-glucosidase for antidiabetic drug design. grafiati.com |

| Efficient Chemical Synthesis | To enable the creation of diverse analogues for comprehensive SAR studies. | Development of a five-step synthesis for the core (±)-7-O-galloyltricetiflavan structure. rsc.orgresearchgate.net |

Mechanistic Biological Activities in Vitro and Animal Model Studies

Antioxidant Mechanisms of Action

The antioxidant activity of 7-O-Galloyltricetiflavan (7OGT) has been evaluated through computational chemistry, specifically focusing on its ability to scavenge the hydroperoxyl radical (HOO•), a key reactive oxygen species (ROS). nih.govresearchgate.net The primary mechanisms by which phenolic compounds like 7OGT exert their radical-scavenging effects are through hydrogen atom transfer or various electron transfer pathways. nih.gov

Computational studies have elucidated the thermodynamics and kinetics of 7OGT's interaction with ROS, identifying the most probable scavenging pathways. nih.gov The antioxidant capacity is evaluated based on three main mechanisms: Formal Hydrogen Transfer (FHT), Sequential Electron Transfer followed by Proton Transfer (SETPT), and Sequential Proton Loss followed by Electron Transfer (SPLET). nih.govresearchgate.net

The FHT mechanism involves the direct transfer of a hydrogen atom from the antioxidant to a free radical. nih.gov The feasibility of this pathway is often assessed by the Bond Dissociation Energy (BDE). A lower BDE value indicates a weaker bond, making the hydrogen atom more easily donatable.

Quantum chemical calculations have shown that in non-polar environments, such as the gas phase, the radical scavenging activity of 7OGT is dominated by the FHT mechanism. nih.govresearchgate.net The O4'-H bond was identified as the most likely site for H-abstraction, with the lowest energy barrier for the reaction. researchgate.net In the gas phase, the HOO• trapping activity of 7OGT was found to follow the FHT mechanism with a rate constant of 4.58 × 10⁸ M⁻¹ s⁻¹. nih.govresearchgate.net In a lipid-like environment (pentyl ethanoate), the FHT mechanism also prevails, with a calculated rate constant of 1.40 × 10⁴ M⁻¹ s⁻¹. nih.gov

The SETPT pathway is a two-step process where an electron is first transferred from the antioxidant to the radical, forming a radical cation. This is followed by the transfer of a proton to the radical. nih.gov The first step of this process is characterized by the Ionization Energy (IE).

Computational analysis of 7OGT indicates that the SETPT pathway is less favorable than the FHT mechanism in non-polar media. nih.gov The thermodynamic parameters calculated for 7OGT suggest that the initial electron transfer step has higher energy requirements compared to direct hydrogen donation. nih.gov

The SPLET mechanism is another two-step process that is particularly relevant in polar, aqueous environments. It begins with the deprotonation of the antioxidant, forming an anion, which then donates an electron to the radical. nih.gov The first step is governed by the Proton Affinity (PA). In aqueous solutions at physiological pH, the antiradical activity of phenolic compounds is often dominated by their anionic states. researchgate.net

| Mechanism | Governing Parameter | Significance |

|---|---|---|

| Formal Hydrogen Transfer (FHT) | Bond Dissociation Energy (BDE) | Dominant in non-polar media; lower BDE at the O4'-H position facilitates H-atom donation. |

| Sequential Electron Transfer followed by Proton Transfer (SETPT) | Ionization Energy (IE) | Considered less favorable for 7OGT in non-polar environments due to higher energy requirements. |

| Sequential Proton Loss followed by Electron Transfer (SPLET) | Proton Affinity (PA) | Likely a major contributor to high antioxidant activity in polar, aqueous solutions (physiological pH). |

| Environment | Dominant Mechanism | Rate Constant (k) |

|---|---|---|

| Gas Phase (Non-polar) | FHT | 4.58 × 10⁸ M⁻¹ s⁻¹ |

| Pentyl Ethanoate (Lipid-like) | FHT | 1.40 × 10⁴ M⁻¹ s⁻¹ |

| Water (Aqueous) | SPLET (implied) | 2.65 × 10⁸ M⁻¹ s⁻¹ (overall) |

While the direct radical-scavenging activity of this compound has been predicted through computational models, specific in vitro or in vivo studies detailing its effects on key oxidative stress markers are not extensively documented in the reviewed literature. Oxidative stress markers include endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPX), as well as indicators of lipid peroxidation like malondialdehyde (MDA). nih.govnih.govnih.govwikipedia.orgatlantis-press.com

In general, SODs are a primary defense against oxidative stress, converting the superoxide anion into molecular oxygen and hydrogen peroxide. nih.gov Catalase and glutathione peroxidase then work to neutralize hydrogen peroxide, converting it into harmless water. nih.govwikipedia.org An effective antioxidant compound can potentially modulate the activity of these enzymes to enhance cellular defense. Conversely, high levels of MDA are an indicator of oxidative damage to lipids, and a reduction in MDA levels is often used to demonstrate the protective effect of an antioxidant. nih.govatlantis-press.com Further experimental research is required to determine the specific effects of this compound on these crucial markers of cellular oxidative balance.

Reactive Oxygen Species (ROS) Scavenging Pathways

Anti-inflammatory Mechanisms of Action

This compound has been reported to possess anti-inflammatory properties. researchgate.netnih.gov However, detailed studies elucidating its specific molecular mechanisms of action are limited. The connection between antioxidant and anti-inflammatory activity is well-established, as reactive oxygen species can act as signaling molecules that trigger pro-inflammatory pathways. researchgate.net

One specific mechanism that has been identified is the inhibition of soluble epoxide hydrolase, with this compound showing an IC₅₀ value of 10.0 ± 0.4 µM. nih.govresearchgate.net Soluble epoxide hydrolase is an enzyme that degrades anti-inflammatory lipid mediators, and its inhibition can lead to reduced inflammation.

The effects of this compound on other key inflammatory mediators and pathways, such as cyclooxygenase (COX) enzymes, lipoxygenase (LOX), mitogen-activated protein kinase (MAPK) pathways, or the nuclear factor-kappa B (NF-κB) signaling cascade, have not been detailed in the available scientific literature. nih.govnih.govnih.govfrontiersin.orgwikipedia.org These pathways are critical in the production of pro-inflammatory prostaglandins (B1171923) and cytokines, and they are common targets for anti-inflammatory agents. nih.govfrontiersin.orgrsc.org Future research is needed to explore whether this compound exerts its anti-inflammatory effects through modulation of these central inflammatory pathways.

Inhibition of MAPK Signaling Pathways (JNK, ERK1/2, p38)

Mitogen-activated protein kinase (MAPK) signaling pathways, including JNK, ERK1/2, and p38, are crucial in regulating a variety of cellular processes such as inflammation, stress responses, cell differentiation, and apoptosis. The ERK pathway is typically activated by growth factors, while JNK and p38 pathways are more responsive to stress stimuli and inflammatory cytokines. nih.govresearchgate.netorigene.commdpi.com Dysregulation of these pathways is implicated in numerous diseases. While flavonoids as a class have been studied for their modulatory effects on MAPK pathways, specific research detailing the inhibitory action of this compound on JNK, ERK1/2, and p38 is not presently available.

Modulation of Inflammatory Cytokine Production (TNF-α, IL-1β, IL-6)

The pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6) are key mediators of the inflammatory response. nih.govnih.govfrontiersin.orgyoutube.comyoutube.com They are involved in both acute and chronic inflammation and are produced by various immune cells, such as macrophages. youtube.comyoutube.com While this compound is reported to have anti-inflammatory effects, specific studies quantifying its direct modulatory impact on the production of TNF-α, IL-1β, and IL-6 have not been identified.

Interference with TLR4/MyD88/PI3K Complex Formation

The Toll-like receptor 4 (TLR4) signaling pathway is a critical component of the innate immune system, recognizing pathogen-associated molecular patterns like lipopolysaccharide (LPS). nih.govnih.gov Upon activation, TLR4 recruits adaptor proteins such as Myeloid differentiation primary response 88 (MyD88), leading to downstream signaling cascades that involve Phosphoinositide 3-kinase (PI3K) and result in the production of inflammatory cytokines. nih.govnih.govconsensus.appumaryland.eduresearchgate.net This complex plays a vital role in initiating inflammatory responses. There is currently a lack of specific research investigating the potential of this compound to interfere with the formation of the TLR4/MyD88/PI3K complex.

Regulation of Sphingosine-1-Phosphate Receptor (S1PRs) Activation

Sphingosine-1-phosphate receptors (S1PRs) are a class of G protein-coupled receptors that are crucial in regulating numerous physiological processes, including immune cell trafficking, angiogenesis, and cell proliferation. wikipedia.orgnih.govnih.govmedchemexpress.comscienceopen.com The modulation of S1PRs, particularly S1PR1, is a therapeutic target for autoimmune diseases. nih.gov At present, there is no available scientific literature that specifically examines the regulatory effects of this compound on the activation of S1PRs.

Antiviral Mechanisms of Action

This compound has demonstrated notable antiviral properties against specific respiratory viruses. nih.govresearchgate.netnih.govresearchgate.net

Activity against Respiratory Syncytial Virus (RSV)

Research has identified this compound as having good antiviral activity against Respiratory Syncytial Virus (RSV), a primary cause of lower respiratory tract infections in infants and young children. nih.govnih.govnih.govresearchgate.netresearchgate.netgoogle.com The specific mechanisms by which this compound exerts its anti-RSV effects are a subject for further detailed investigation.

Activity against Herpes Simplex Virus Type 1 (HSV-1)

Activity against Coxsackie B3 Virus

Similar to its reported effects on HSV-1, this compound has been cited as having antiviral properties against the Coxsackie B3 virus. researchgate.net This virus is a known causative agent of myocarditis. Despite this citation, specific mechanistic data from in vitro or in vivo studies are absent from the available literature. Therefore, a detailed analysis of how this compound may interfere with the Coxsackie B3 viral life cycle, including attachment, entry, replication, or egress, cannot be provided at this time.

Antidiabetic Mechanisms of Action

There is a significant gap in the scientific literature regarding the antidiabetic mechanisms of this compound.

Enzyme Inhibition Profiles (e.g., α-amylase, α-glucosidase)

No specific studies detailing the inhibitory effects of this compound on key carbohydrate-metabolizing enzymes such as α-amylase and α-glucosidase were found. As such, data tables presenting inhibition percentages or IC50 values for this specific compound cannot be generated. While other flavonoids and galloyl-containing compounds have been investigated for these properties, this information is not directly applicable to this compound per the specified constraints.

Molecular Interactions with Enzyme Active Sites

In the absence of enzyme inhibition data, there have been no subsequent molecular docking or other computational studies to investigate the potential interactions between this compound and the active sites of α-amylase or α-glucosidase.

Antibacterial Mechanisms of Action

Information on the antibacterial properties of this compound is not available in the reviewed scientific literature.

Spectrum of Antibacterial Activity (e.g., Salmonella, Staphylococcus aureus, E. coli)

There are no published studies that assess the antibacterial spectrum of this compound against key pathogenic bacteria such as Salmonella, Staphylococcus aureus, or E. coli. Consequently, data regarding minimum inhibitory concentrations (MIC) or minimum bactericidal concentrations (MBC) for this compound against these bacteria are nonexistent.

Potential Targets and Pathways

The intricate mechanisms through which this compound exerts its effects are a subject of active research. Current explorations are focused on its potential interactions with several key cellular signaling pathways.

Lipid and Atherosclerosis Pathway: The influence of this compound on the lipid and atherosclerosis pathway is an area of growing interest. Atherosclerosis is a complex process characterized by the buildup of lipids and inflammatory cells in the artery walls. Research in this area would investigate whether this compound can modulate lipid metabolism, reduce inflammation within blood vessels, and potentially inhibit the formation of atherosclerotic plaques.

Adherens Junctions: Adherens junctions are crucial for maintaining the integrity of tissues by mediating cell-to-cell adhesion. The potential for this compound to modulate the components of adherens junctions, such as cadherins and catenins, is being considered. Any such modulation could have significant implications for tissue architecture and cell signaling.

SRC, MAPK1, and AKT1 Pathways: The SRC, MAPK1 (also known as ERK2), and AKT1 signaling pathways are central regulators of numerous cellular processes, including cell growth, proliferation, survival, and differentiation. Investigations are aimed at determining whether this compound can directly or indirectly influence the activity of these kinases and their downstream targets. Dysregulation of these pathways is a hallmark of many diseases, including cancer.

Anticancer and Antiproliferative Mechanisms

A significant focus of the research on this compound is its potential as an anticancer and antiproliferative agent. Scientists are exploring various mechanisms through which this compound might inhibit cancer cell growth and survival.

One of the primary mechanisms by which anticancer agents eliminate tumor cells is through the induction of programmed cell death, known as apoptosis. Studies are investigating whether this compound can trigger the apoptotic cascade in cancer cells, leading to their self-destruction. Another cellular process, autophagy, which involves the degradation of cellular components, can have a dual role in cancer. Research is exploring if this compound can modulate autophagy to either promote cancer cell death or inhibit their survival.

The cell cycle is a tightly regulated process that governs cell division. Uncontrolled cell division is a fundamental characteristic of cancer. A potential anticancer strategy is to induce cell cycle arrest, thereby preventing cancer cells from proliferating. Investigations are underway to determine if this compound can interfere with the cell cycle machinery in cancer cells, forcing them to halt their division at specific checkpoints.

Protein kinases are enzymes that play a critical role in cell signaling and are often hyperactivated in cancer. The inhibition of specific kinases is a proven therapeutic strategy. Research is focused on identifying whether this compound can act as a kinase inhibitor, targeting key kinases that drive cancer cell growth and survival.

The ability of cancer cells to invade surrounding tissues and metastasize to distant organs is a major cause of cancer-related mortality. This process is often dependent on the activity of enzymes called matrix metalloproteinases (MMPs), which degrade the extracellular matrix. Studies are examining the potential of this compound to inhibit the activity of MMPs and suppress the invasive behavior of tumor cells.

Generation of Oxidative Stress in Cancer Cells (e.g., Increased ROS, Decreased Glutathione)

While this compound is noted for its antioxidant properties in healthy physiological contexts, the mechanism of action for many flavonoids in oncology involves a pro-oxidant effect specifically within the tumor microenvironment. Cancer cells typically exhibit higher basal levels of reactive oxygen species (ROS) compared to normal cells due to increased metabolic activity and mitochondrial dysfunction. nih.govnih.gov This elevated oxidative stress makes them vulnerable to agents that further disrupt their delicate redox balance. glennfoundation.org